molecular formula C11H19NO2 B2823680 Methyl 6-azaspiro[4.5]decane-8-carboxylate CAS No. 2377031-46-2

Methyl 6-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2823680
CAS No.: 2377031-46-2
M. Wt: 197.278
InChI Key: ALBNGSOWTGLKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a six-membered azaspiro ring system fused with a five-membered carbocyclic ring. The molecule contains a nitrogen atom at position 6 and a methyl ester group at position 8, contributing to its unique conformational rigidity and reactivity. It is cataloged under Enamine Ltd’s building blocks (EN300-745559), highlighting its utility in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

methyl 6-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-10(13)9-4-7-11(12-8-9)5-2-3-6-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBNGSOWTGLKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-azaspiro[4.5]decane-8-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the functional groups involved.

Scientific Research Applications

Methyl 6-azaspiro[4.5]decane-8-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

  • Molecular Formula: C₁₀H₁₆O₄ (vs. C₁₀H₁₅NO₃ for the target compound).
  • Key Differences: The 1,4-dioxa ring replaces the 6-aza group, introducing two oxygen atoms instead of one nitrogen.
  • Applications : The dioxaspiro analog is less likely to participate in acid-base interactions, making it more stable in acidic environments but less suited for targeting biological receptors requiring nitrogen-mediated binding .

Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₈ClNO₃.
  • Key Differences :
    • Contains an 8-oxa (oxygen) and 2-aza (nitrogen) configuration, contrasting with the 6-aza substitution in the target compound.
    • The hydrochloride salt enhances solubility in polar solvents.

Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

  • Molecular Formula : C₁₁H₁₈O₄.
  • Key Differences :
    • Ethyl ester substituent instead of methyl ester.
    • Higher lipophilicity due to the longer alkyl chain, which may slow hydrolysis rates.
  • Pharmacokinetics : Ethyl esters generally exhibit slower metabolic cleavage compared to methyl esters, influencing prodrug design strategies .

8-Azaspiro[4.5]decane-7,9-dione Derivatives

  • Example : 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione.
  • Key Differences :
    • Replacement of the carboxylate ester with two ketone groups (7,9-dione).
    • Enhanced electrophilicity at the carbonyl positions, favoring nucleophilic addition reactions.
  • Applications : Dione derivatives are often intermediates in synthesizing bioactive molecules but lack the ester functionality critical for prodrug activation .

(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

  • Molecular Formula : C₁₄H₁₈N₂O₃.
  • Key Differences: Incorporation of a pyridine ring via a methanone linker. The aromatic pyridine enhances π-π stacking interactions, useful in kinase inhibitor design.
  • Biological Relevance : The spiro-aza-oxa scaffold here serves as a conformational constraint, improving target selectivity compared to the simpler ester-based target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.